molecular formula C8H14 B092135 (4E)-2,3-dimethylhexa-1,4-diene CAS No. 18669-52-8

(4E)-2,3-dimethylhexa-1,4-diene

Cat. No. B092135
CAS RN: 18669-52-8
M. Wt: 110.2 g/mol
InChI Key: QGDVKFLWAVKNAA-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-2,3-dimethylhexa-1,4-diene, also known as DMHD, is a chemical compound with the molecular formula C8H14. It is an organic compound that is commonly used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Reactions with Nitrogen Dioxide

  • Reaction Dynamics : The reaction of nitrogen dioxide with various conjugated dienes, including 2,5-dimethylhexa-2,4-diene, primarily results in 1,4-addition. This reaction forms a mixture of 1,4-dinitro compounds and 1,4-nitro alcohols. The product composition is highly dependent on reaction conditions, with yields of about 50% for 1,4-dinitro compounds (Claridge et al., 1998).

Synthesis of Cyclic Compounds

  • Formation of Heterocycles and Cyclopentadienes : Perfluoro-3,4-dimethylhexa-2,4-diene has been synthesized and used to form heterocycles and cyclopentadienes. This process demonstrates its versatility as a reactant in creating complex cyclic structures (Chambers et al., 1991).

Synthesis and Polymerization

  • Polymerization and Peroxide Formation : 2,5-Dimethylhexa-2,3,4-triene has shown the ability to polymerize upon exposure to air, leading to the formation of polymeric peroxides. This indicates its potential in polymer science and materials research (Iyoda et al., 1984).

Photochemical Reactions

  • Photocycloaddition Studies : The photocycloaddition of certain compounds to dienes like 2,5-dimethylhexa-2,4-diene has been explored. This research offers insights into photochemical reactions and potential applications in photochemistry (Margaretha et al., 2007).

Gas-Phase Reactions with Ozone

  • Kinetic and Mechanistic Studies : The gas-phase reactions of ozone with conjugated dienes, including 2,5-dimethylhexa-2,4-diene, were studied. These investigations provide crucial data on reaction kinetics and mechanisms, enhancing our understanding of atmospheric chemistry (Lewin et al., 2001).

Molecular Structure Analysis

  • Structural Determination : The molecular structure of related dienes has been determined in the gas phase using techniques like electron diffraction. This research aids in the understanding of molecular geometries and conformations (Brain et al., 1997).

properties

CAS RN

18669-52-8

Product Name

(4E)-2,3-dimethylhexa-1,4-diene

Molecular Formula

C8H14

Molecular Weight

110.2 g/mol

IUPAC Name

(4E)-2,3-dimethylhexa-1,4-diene

InChI

InChI=1S/C8H14/c1-5-6-8(4)7(2)3/h5-6,8H,2H2,1,3-4H3/b6-5+

InChI Key

QGDVKFLWAVKNAA-AATRIKPKSA-N

Isomeric SMILES

C/C=C/C(C)C(=C)C

SMILES

CC=CC(C)C(=C)C

Canonical SMILES

CC=CC(C)C(=C)C

synonyms

2,3-Dimethyl-1,4-hexadiene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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